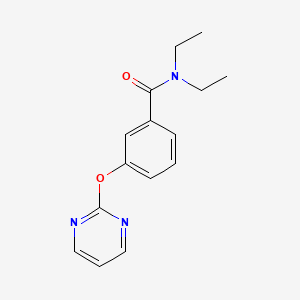

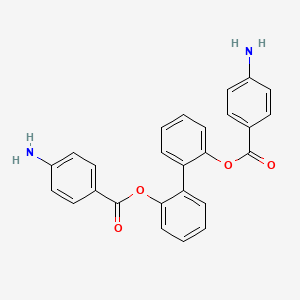

![molecular formula C16H27N3O3 B5514484 [1-[(3-乙基-4-甲基-1H-吡唑-5-基)羰基]-3-(2-甲氧基乙基)-3-哌啶基]甲醇](/img/structure/B5514484.png)

[1-[(3-乙基-4-甲基-1H-吡唑-5-基)羰基]-3-(2-甲氧基乙基)-3-哌啶基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds with pyrazole and piperidine structures, a common approach includes ring closure reactions and the use of specific reagents to introduce functional groups (Halim & Ibrahim, 2022). Another method involves the reaction of ethyl β-methoxycrotonate with carbonyl compounds to produce pyrazolin-5-ones, showcasing the versatility in achieving complex ring systems (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic techniques and theoretical calculations, such as DFT (Density Functional Theory), to predict and confirm the geometry, electronic structure, and reactivity of a compound. For instance, NBO (Natural Bond Orbital) analysis can reveal hyperconjugative interactions, crucial for understanding the stability and reactivity of molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The reactivity of compounds containing pyrazole and piperidine units can be influenced by their functional groups. Studies on similar molecules have shown that local reactivity descriptors support high reactivity for nucleophilic attack at specific carbon atoms, indicating potential sites for further chemical transformations (Halim & Ibrahim, 2022).

科学研究应用

新型合成技术

- 标题:InCl3 促进了一种新型 Prins 环化,用于合成六氢-1H-呋喃[3,4-c]吡喃衍生物

- 摘要:本研究讨论了使用新型 Prins 环化方法合成顺式稠合的六氢-1H-呋喃[3,4-c]吡喃衍生物。它强调了一种合成复杂有机化合物的新方法,可能包括查询化合物的一些变体。

- 参考文献:(Reddy 等人,2012)

光谱分析和量子研究

- 标题:新型 5-(6-羟基-4-甲氧基-1-苯并呋喃-5-基羰基)-6-氨基-3-甲基-1H-吡唑并[3,4-b]吡啶 (HMBPP) 的合成、光谱分析、量子研究、NLO 和热力学性质

- 摘要:本文探讨了新型吡唑衍生物的光谱和量子性质,提供了对类似化合物的电子和结构特征的见解。

- 参考文献:(Halim 和 Ibrahim,2022)

分子相互作用研究

- 标题:拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体的分子相互作用。

- 摘要:本研究对吡唑衍生物与 CB1 大麻素受体之间的分子相互作用进行了深入分析,有助于理解类似化合物如何与生物靶标相互作用。

- 参考文献:(Shim 等人,2002)

催化和绿色化学

- 标题:使用 C-蝎形铁(II) 催化剂将二氧化碳单锅转化为甲醇

- 摘要:本研究展示了使用铁(II) 蝎形催化剂将二氧化碳转化为甲醇,这一过程可能与具有类似结构的化合物相关。

- 参考文献:(Ribeiro、Martins 和 Pombeiro,2017)

作用机制

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds .

未来方向

属性

IUPAC Name |

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O3/c1-4-13-12(2)14(18-17-13)15(21)19-8-5-6-16(10-19,11-20)7-9-22-3/h20H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKRVESBHLDLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N2CCCC(C2)(CCOC)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

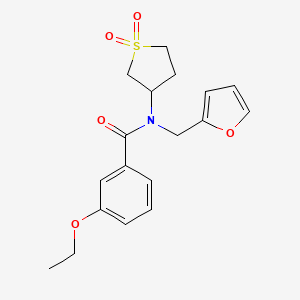

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

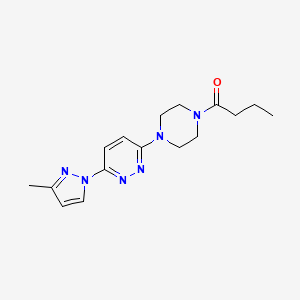

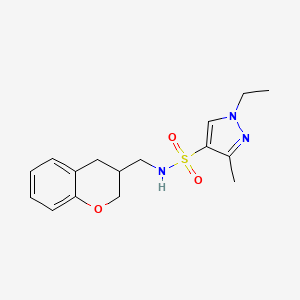

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

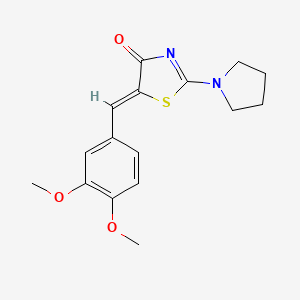

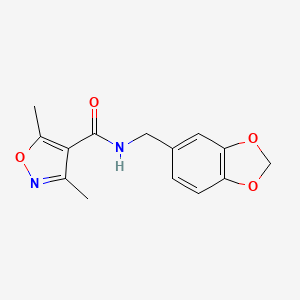

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)